

Prolycopene in Food Science Research: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Prolycopene

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Introduction

Prolycopene, also known as tetra-cis-lycopene, is a geometric isomer of the more common all-trans-lycopene. It is the predominant carotenoid in tangerine tomatoes (*Solanum lycopersicum*), giving them their characteristic orange hue.^[1] In recent years, **prolycopene** has garnered significant attention in food science research due to its markedly superior bioavailability compared to its all-trans counterpart. This heightened bioavailability presents unique opportunities for the development of functional foods and nutraceuticals with enhanced health benefits.

This document provides detailed application notes and experimental protocols for the utilization of **prolycopene** in food science research, with a focus on its stability, antioxidant capacity, and application in various food matrices.

Data Presentation

Table 1: Bioavailability of Lycopene Isomers

Lycopene Source	Predominant Isomer	Relative Bioavailability (vs. Red Tomato Juice)	Fractional Absorption (%)	Reference
Red Tomato Juice	all-trans-lycopene (~90%)	1x	4.98 ± 1.92	[2]
Tangerine Tomato Juice	Prolycopene (tetra-cis-lycopene) (~94%)	8.5x	47.70 ± 8.81	[2]

Table 2: Stability of Lycopene Isomers Under Various Conditions

Condition	All-trans-lycopene Stability	Prolycopene (cis-isomers) Stability	Key Observations	References
Thermal Processing	Relatively stable in tomato matrix, but can isomerize to cis-forms with prolonged heating.	Degrades with high heat, but some processing steps can increase the formation of other bioavailable cis-isomers.	Lycopene degradation follows first-order kinetics.[3] Processing of tangerine tomatoes leads to a decrease in prolycopene but an increase in other cis- and trans-isomers.	[4][5][6]
Light Exposure	Generally stable in food matrix.	Less stable than all-trans form.	Significant loss of cis-isomers can be observed with light exposure.[7]	[4][7]
Oxygen Exposure	Susceptible to oxidation, leading to loss of color and antioxidant activity.	Susceptible to oxidation.	Oxidation can split the lycopene molecule.[4] Encapsulation can protect against oxidation.	[4]
pH	Stable in the pH range typically found in food products.	Generally stable in the pH range of food products.		

Storage	Degradation is dependent on temperature and presence of oxygen.	Can revert back to the trans form (reisomerization) during storage.	Storage at lower temperatures (e.g., 6°C) results in better retention than at higher temperatures (e.g., 45°C).[8]	[4][8]
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Experimental Protocols

Protocol 1: Extraction of Polycopene from Tangerine Tomatoes

This protocol is adapted from methods used for carotenoid extraction from tangerine tomatoes. [9]

Materials:

- Freeze-dried tangerine tomato powder
- Methanol
- Acetone
- Hexane
- Vortex mixer
- Sonicator
- Centrifuge
- Pipettes
- Nitrogen gas evaporator

Procedure:

- Weigh approximately 0.5 g of freeze-dried tangerine tomato powder and place it in a centrifuge tube.
- Add 5 mL of methanol to the powder and vortex thoroughly to wet the sample.
- Sonicate the mixture for 10-15 seconds to aid in cell disruption.
- Centrifuge at 5,000 RPM for 5 minutes.
- Add 5 mL of a 1:1 acetone:hexane solvent mixture to the pellet, vortex, and sonicate again.
- Centrifuge at 5,000 RPM for 5 minutes.
- Carefully pipette the upper hexane layer, which contains the carotenoids, into a clean tube.
- Repeat the extraction (steps 5-7) with the remaining pellet until the pellet is colorless.
- Combine all hexane extracts.
- Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
- Re-dissolve the dried extract in a known volume of an appropriate solvent (e.g., 1:1 MTBE:methanol) for HPLC analysis.

Protocol 2: Quantification of Prolycopene by HPLC-PDA

This protocol provides a general framework for the quantification of **prolycopene**. Specific parameters may need to be optimized based on the available instrumentation and standards.

[\[9\]](#)[\[10\]](#)[\[11\]](#)

Instrumentation and Columns:

- High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.
- C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 μ m).

Mobile Phase:

- A gradient of solvents is typically used. A common system involves:
 - Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water
 - Solvent B: Methanol/MTBE
- The specific gradient program should be optimized to achieve good separation of lycopene isomers.

Procedure:

- **Standard Preparation:** Prepare a series of standard solutions of purified **prolycopene** (if available) or a well-characterized tangerine tomato extract with a known **prolycopene** concentration.
- **Sample Preparation:** Prepare the **prolycopene** extract as described in Protocol 1. Filter the sample through a 0.22 µm filter before injection.
- **HPLC Analysis:**
 - Set the column temperature (e.g., 30°C).
 - Set the flow rate (e.g., 1 mL/min).
 - Set the PDA detector to scan a range of wavelengths (e.g., 250-600 nm) and monitor specifically at the maximum absorbance for **prolycopene** (typically around 440-450 nm).
 - Inject the standards and the sample.
- **Quantification:**
 - Identify the **prolycopene** peak based on its retention time and spectral characteristics compared to the standard.
 - Generate a calibration curve by plotting the peak area of the standard against its concentration.

- Calculate the concentration of **prolycopene** in the sample based on its peak area and the calibration curve.

Protocol 3: Formulation of a Prolycopene-Enriched Functional Beverage

This protocol provides a basic framework for incorporating a **prolycopene**-rich tangerine tomato extract into a beverage.

Materials:

- **Prolycopene**-rich tangerine tomato extract (as an oil-based extract or encapsulated powder)
- Beverage base (e.g., fruit juice, water, dairy-free milk)
- Emulsifiers/stabilizers (e.g., gum arabic, pectin) if using an oil-based extract
- High-shear mixer or homogenizer
- pH meter
- Bottling equipment

Procedure:

- Preparation of **Prolycopene** Premix:
 - For oil-based extract: Disperse the tangerine tomato oil extract in a small amount of a suitable carrier oil. In a separate container, dissolve the emulsifier (e.g., gum arabic) in water. Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a pre-emulsion.
 - For encapsulated powder: Disperse the **prolycopene** powder directly into a portion of the beverage base with gentle agitation until fully dissolved.
- Blending: Add the **prolycopene** premix to the main beverage base and mix thoroughly.

- Homogenization (for oil-based extracts): Pass the beverage through a high-pressure homogenizer to reduce the oil droplet size and improve stability.
- pH Adjustment: Measure the pH of the beverage and adjust if necessary using food-grade acids (e.g., citric acid) or bases.
- Pasteurization: Heat treat the beverage to ensure microbial safety (e.g., 85°C for 15 minutes). The specific time and temperature will depend on the beverage composition and regulatory requirements.
- Bottling: Hot-fill the pasteurized beverage into sterilized bottles and seal immediately.
- Cooling and Storage: Cool the bottles rapidly and store in a cool, dark place.

Protocol 4: Incorporation of Polycopene into Yogurt

This protocol outlines a method for fortifying yogurt with **polycopene**.

Materials:

- **Polycopene**-rich tangerine tomato extract (encapsulated powder is recommended for better dispersion in a dairy matrix)
- Milk (standardized to desired fat and solids content)
- Yogurt starter culture (e.g., *Streptococcus thermophilus* and *Lactobacillus delbrueckii* subsp. *bulgaricus*)
- Incubator
- pH meter

Procedure:

- Milk Preparation: Heat the milk to 85-95°C and hold for 10-30 minutes to denature whey proteins. Cool the milk to the fermentation temperature (typically 40-45°C).

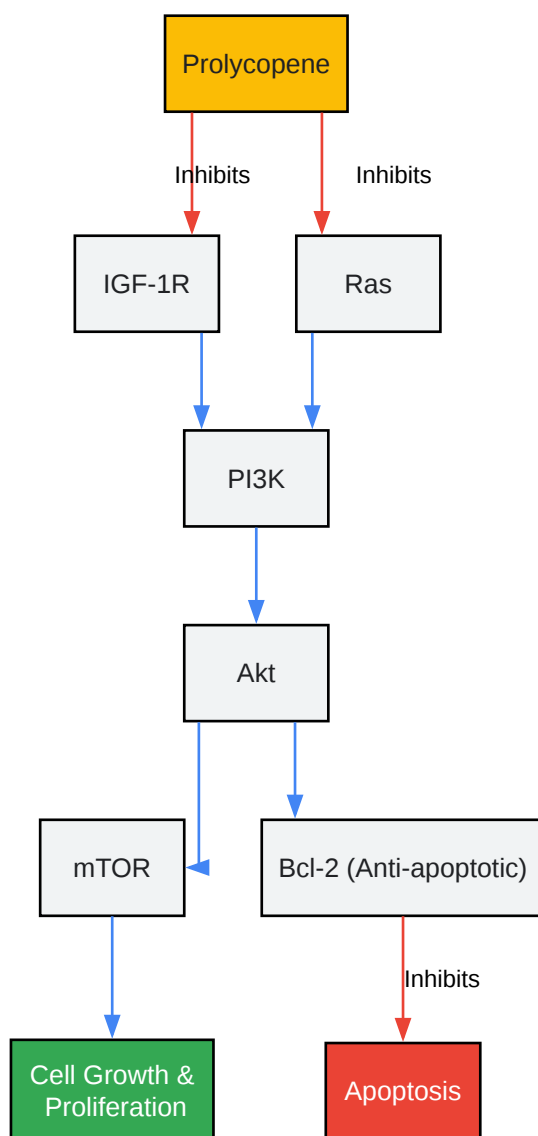
- Incorporation of **Prolycopene**: Disperse the encapsulated **prolycopene** powder into the cooled milk with gentle agitation until fully incorporated.
- Inoculation: Add the yogurt starter culture to the milk and mix gently but thoroughly.
- Incubation: Incubate the mixture at the optimal temperature for the starter culture (e.g., 43°C) until the pH reaches approximately 4.6-4.7.
- Cooling: Cool the yogurt rapidly to below 10°C to stop the fermentation process.
- Packaging and Storage: Package the yogurt and store at refrigeration temperatures (around 4°C).

Signaling Pathways and Visualizations

Prolycopene, due to its high bioavailability, is expected to have a more pronounced effect on cellular signaling pathways compared to all-trans-lycopene. The primary mechanisms of action are related to its antioxidant and anti-inflammatory properties.

PI3K/Akt Signaling Pathway

Lycopene has been shown to inhibit the PI3K/Akt pathway, which is often overactive in cancer cells and plays a role in cell proliferation, growth, and survival.^{[12][13][14][15]}

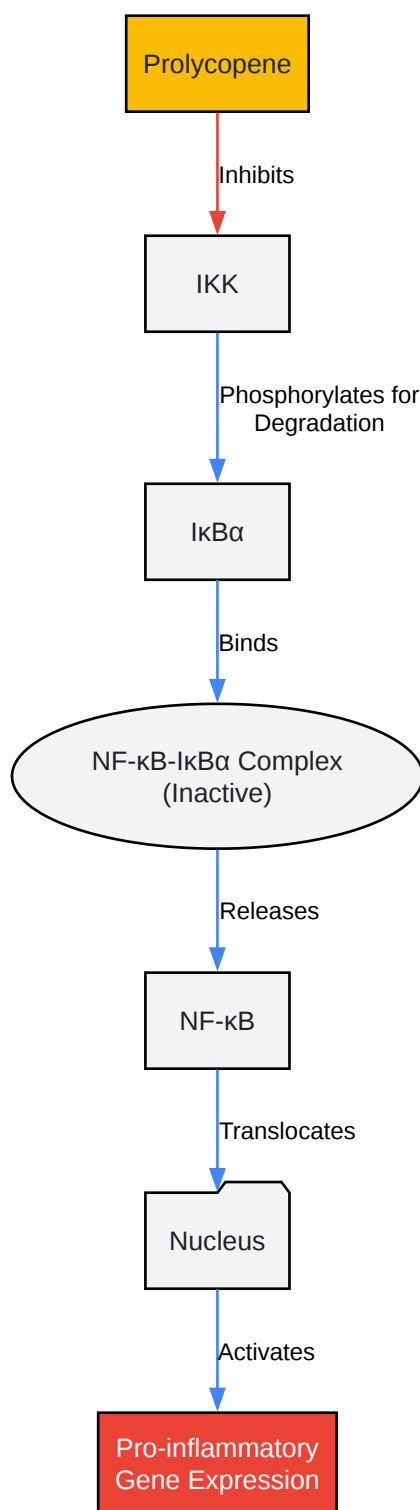


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Caption: **Prolycopene's** inhibition of the PI3K/Akt signaling pathway.

NF- κ B Signaling Pathway

Lycopene can suppress the NF- κ B signaling pathway, a key regulator of inflammation.[16][17][18][19][20] It can inhibit the degradation of I κ B α , thereby preventing the translocation of NF- κ B to the nucleus and the subsequent expression of pro-inflammatory genes.

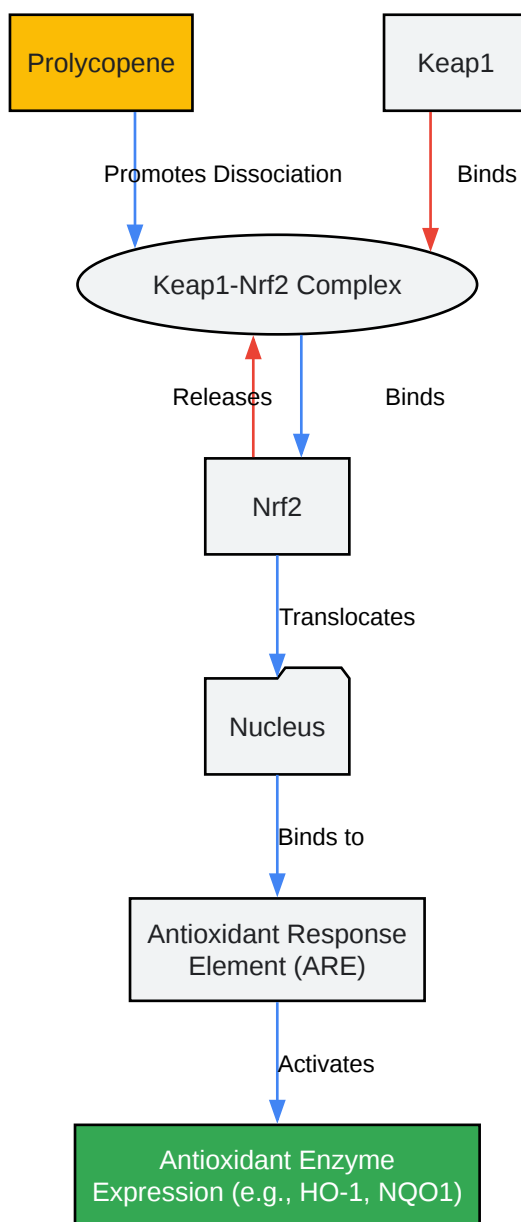


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Caption: **Prolycopene's** suppression of the NF-κB signaling pathway.

Nrf2 Antioxidant Response Pathway

Lycopene can activate the Nrf2 pathway, which is a key regulator of the cellular antioxidant response.[21][22][23][24][25] This leads to the expression of antioxidant enzymes that protect cells from oxidative damage.



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Caption: **Prolycopene's** activation of the Nrf2 antioxidant pathway.

Safety and Regulatory Considerations

The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) for lycopene from all sources of 0.5 mg per kilogram of body weight per day.[7] While there is no specific regulatory status for **prolycopene** as a separate entity, it is covered under the general regulations for lycopene. The U.S. Food and Drug Administration (FDA) maintains a GRAS (Generally Recognized as Safe) Notice Inventory for substances including tomato lycopene extract.[1][26][27][28] It is recommended to consult the latest regulatory guidelines for the specific intended use of **prolycopene** in food products.

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